Hpk1-IN-30

Cancer Immunotherapy T‑cell Signaling Cellular Kinase Assay

Hpk1-IN-30 is a small-molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1/MAP4K1), a serine/threonine kinase that negatively regulates T‑cell receptor signaling and has emerged as a target for cancer immunotherapy. The compound (CAS 2700292‑56‑2) is described in patent WO2021175271A1 as 'Compound 3' and is offered by multiple vendors as a research‑grade HPK1 inhibitor with molecular weight 426.49 and molecular formula C25H23FN6.

Molecular Formula C25H23FN6
Molecular Weight 426.5 g/mol
Cat. No. B12412905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-30
Molecular FormulaC25H23FN6
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)C(=NC=C3C4=CN(N=C4)C5CCNCC5)N
InChIInChI=1S/C25H23FN6/c1-15-3-2-4-23(26)24(15)19-10-20-21(9-16(19)11-27)25(28)30-13-22(20)17-12-31-32(14-17)18-5-7-29-8-6-18/h2-4,9-10,12-14,18,29H,5-8H2,1H3,(H2,28,30)
InChIKeyUWYFMCQFODZGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpk1-IN-30: A Tool Compound HPK1 Inhibitor for Mechanistic Studies in Cancer Immunotherapy


Hpk1-IN-30 is a small-molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1/MAP4K1), a serine/threonine kinase that negatively regulates T‑cell receptor signaling and has emerged as a target for cancer immunotherapy [1]. The compound (CAS 2700292‑56‑2) is described in patent WO2021175271A1 as 'Compound 3' and is offered by multiple vendors as a research‑grade HPK1 inhibitor with molecular weight 426.49 and molecular formula C25H23FN6 . Its primary utility lies in mechanistic investigations of HPK1‑mediated SLP76 phosphorylation and downstream immune activation.

Why Hpk1-IN-30 Cannot Be Casually Substituted with Other HPK1 Inhibitors


HPK1 inhibitors span an extraordinary potency range—from sub‑nanomolar biochemical IC50 values (e.g., 0.0465 nM for HPK1 inhibitor 1 ) to sub‑micromolar cellular activity—and exhibit highly variable kinase‑selectivity profiles that profoundly impact experimental outcomes [1]. Hpk1‑IN‑30 occupies a specific niche: its cellular activity in the SLP76 phosphorylation assay (IC50 ≤1000 nM) is substantially weaker than that of advanced tool compounds such as HPK1‑IN‑65 (92.3 nM) or GNE‑6893 (44 nM), making it unsuitable for studies requiring potent, near‑complete target engagement [2]. Conversely, its relatively modest potency may be advantageous for experiments designed to probe partial inhibition or to avoid confounding effects of off‑target kinase engagement that accompany some ultra‑potent inhibitors. Simply selecting an alternative HPK1 inhibitor without matching the intended potency window or cellular assay readout can lead to misinterpretation of HPK1 biology or failure to reproduce published results.

Hpk1-IN-30 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons


Cellular SLP76 Phosphorylation Inhibition: Hpk1-IN-30 vs. Advanced HPK1 Tool Compounds

Hpk1‑IN‑30 inhibits phosphorylation of the HPK1 substrate SLP76 in a cellular assay with an IC50 ≤1000 nM (categorized as 'A' in the source patent, where 'A' denotes IC50 ≤1000 nM) [1]. In comparison, the structurally distinct HPK1 inhibitor HPK1‑IN‑65 exhibits a pSLP76 IC50 of 92.3 nM in the same assay format [2], while GNE‑6893 shows a pSLP76 IC50 of 44 nM in Jurkat cells . HPK1‑IN‑45 (also a 'Compound 3' in a different series) achieves pSLP76 inhibition with an IC50 of 57.52 nM [3]. Thus, Hpk1‑IN‑30 is approximately 10‑ to 20‑fold less potent in suppressing cellular SLP76 phosphorylation than these comparator compounds.

Cancer Immunotherapy T‑cell Signaling Cellular Kinase Assay

Absence of Reported Biochemical HPK1 Kinase IC50: A Critical Selection Differentiator

No biochemical IC50 value against isolated HPK1 kinase domain is reported for Hpk1‑IN‑30 in the source patent WO2021175271A1 or in vendor technical documentation [1]. In contrast, multiple advanced HPK1 tool compounds and clinical candidates possess well‑characterized biochemical potencies: HPK1 inhibitor 1 exhibits an IC50 of 0.0465 nM ; HPK1‑IN‑54 demonstrates an IC50 of 2.67 nM [2]; HPK1‑IN‑7 shows an IC50 of 2.6 nM ; and HPK1‑IN‑45 achieves an IC50 of 0.3 nM [3]. This data gap means Hpk1‑IN‑30 cannot be selected based on direct target‑engagement potency, a critical parameter for experiments requiring quantitative correlation between kinase inhibition and downstream cellular effects.

Kinase Assay Biochemical Potency Compound Profiling

Kinase Selectivity Profile: Inferred Selectivity from MAP4K Family Context

No direct kinome‑wide selectivity data are available for Hpk1‑IN‑30. However, the compound is described as an HPK1 inhibitor and originates from a patent family targeting this kinase [1]. In contrast, several structurally distinct HPK1 inhibitors have undergone rigorous kinome profiling: HPK1‑IN‑54 shows >100‑fold selectivity over the MAP4K family and >300‑fold selectivity over other kinases [2]; HPK1‑IN‑7 demonstrates selectivity against IRAK4 (59 nM) and GLK (140 nM) ; HPK1 inhibitor 1 displays >100‑fold selectivity against 260 kinases in a 265‑kinase panel . The absence of selectivity data for Hpk1‑IN‑30 means its off‑target liability is unknown, and experiments requiring well‑characterized kinome‑wide selectivity must rely on comparators with published profiling.

Kinase Selectivity Off‑Target Profiling MAP4K Family

In Vivo Pharmacology Data: Hpk1-IN-30 Lacks Reported Efficacy or PK Parameters

No in vivo efficacy or pharmacokinetic (PK) data are reported for Hpk1‑IN‑30 in the source patent WO2021175271A1 or in vendor technical literature [1]. In contrast, multiple advanced HPK1 tool compounds have undergone in vivo characterization: HPK1‑IN‑54 demonstrates moderate in vivo clearance, reasonable oral exposure in mice and rats, and strong antitumor efficacy in the CT26 murine colon cancer model with synergy when combined with anti‑PD‑1 [2]. HPK1‑IN‑7 also exhibits robust efficacy against the MC38 syngeneic tumor model when combined with anti‑PD1 . The absence of in vivo data for Hpk1‑IN‑30 precludes its use in animal efficacy studies or PK/PD modeling without extensive de novo characterization.

In Vivo Pharmacology Pharmacokinetics Antitumor Efficacy

Optimal Scientific Applications for Hpk1-IN-30 Based on Quantitative Evidence


Cellular Mechanistic Studies Requiring Partial or Controlled HPK1 Inhibition

Hpk1‑IN‑30's cellular SLP76 phosphorylation IC50 ≤1000 nM makes it suitable for experiments where complete target engagement is undesirable—for example, when investigating HPK1 scaffolding functions that are kinase‑independent, or when probing the dose‑response relationship of partial HPK1 inhibition on T‑cell activation [1]. In contrast, more potent inhibitors like HPK1‑IN‑65 (pSLP76 IC50 92.3 nM) or GNE‑6893 (44 nM) would produce near‑maximal suppression of SLP76 phosphorylation at standard working concentrations, potentially masking subtler biological effects [2].

In Vitro Assays Where Biochemical IC50 Is Not a Primary Selection Criterion

For cellular or biochemical assays where the readout is downstream functional output (e.g., IL‑2 secretion, IFN‑γ production) rather than direct target engagement, Hpk1‑IN‑30 may serve as a cost‑effective tool compound for preliminary screening. However, users should note that without a reported biochemical IC50 or selectivity profile, interpretation of positive or negative results must account for the possibility of off‑target effects or incomplete HPK1 inhibition [1].

Comparative Benchmarking Against HPK1 Inhibitors with Defined Potency

Hpk1‑IN‑30 can be employed as a reference compound in comparative studies designed to benchmark the cellular potency of newly synthesized HPK1 inhibitors. Its SLP76 phosphorylation IC50 category (≤1000 nM) provides a useful comparator for novel compounds that show either superior or inferior cellular activity [1]. This application leverages the compound's established, albeit limited, quantitative profile without requiring in vivo or selectivity data.

In Vitro Oncology Research Where Modest Potency Is Acceptable

Given its description as a compound with potential for cancer disease research [1], Hpk1‑IN‑30 may be appropriate for in vitro oncology studies—such as T‑cell‑tumor co‑culture assays—where the experimental goal is to observe immune cell activation in the presence of tumor cells. The compound's moderate cellular potency may more closely mimic partial HPK1 inhibition scenarios that could be encountered in a therapeutic setting with less potent clinical candidates.

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